molecular formula C12H16IN3O B5866176 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea

Cat. No.: B5866176
M. Wt: 345.18 g/mol
InChI Key: CWQJYZLUWFZGDW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is an organic compound with the molecular formula C12H16IN3O. It is a derivative of urea, featuring a cyclohexyl group and an iodopyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-iodo-2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is not well-documented. its structure suggests that it could interact with various molecular targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is unique due to the presence of the iodine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-cyclohexyl-3-(5-iodopyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQJYZLUWFZGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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